2-(Trifluoromethyl)cyclopropanecarboximidamide
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Overview
Description
2-(Trifluoromethyl)cyclopropanecarboximidamide is a chemical compound with the molecular formula C₅H₇F₃N₂. This compound features a trifluoromethyl group attached to a cyclopropane ring, which is further connected to a carboximidamide group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)cyclopropanecarboximidamide typically involves the introduction of the trifluoromethyl group into a cyclopropane ring followed by the formation of the carboximidamide group. One common method involves the reaction of a cyclopropane derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as acetonitrile or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)cyclopropanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2-(Trifluoromethyl)cyclopropanecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)cyclopropanecarboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)phenyltrifluoroborate
- Trifluoromethylated aromatic compounds
- Trifluoromethylketones
Comparison: 2-(Trifluoromethyl)cyclopropanecarboximidamide is unique due to the presence of both the trifluoromethyl group and the cyclopropane ring, which imparts distinct chemical and physical properties. Compared to other trifluoromethylated compounds, it offers a unique combination of stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C5H7F3N2 |
---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
2-(trifluoromethyl)cyclopropane-1-carboximidamide |
InChI |
InChI=1S/C5H7F3N2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H3,9,10) |
InChI Key |
GEISUCOYDVDPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)(F)F)C(=N)N |
Origin of Product |
United States |
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